molecular formula C22H21F3N2O4 B2689181 10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide CAS No. 1212313-50-2

10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide

Cat. No.: B2689181
CAS No.: 1212313-50-2
M. Wt: 434.415
InChI Key: IOTPZOLEBREZMB-UHFFFAOYSA-N
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Description

The compound “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-triene-12-carboxamide” is a complex organic molecule with a unique structure It contains multiple functional groups, including a hydroxyethyl group, a trifluoromethylphenyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the hydroxyethyl group: This step may involve the use of ethylene oxide or other suitable reagents under controlled conditions.

    Attachment of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction, using trifluoromethylbenzene and an appropriate acylating agent.

    Final functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 10-(2-hydroxyethyl)-9-methyl-11-oxo-N-phenyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide
  • 10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxylate

Uniqueness

The presence of the trifluoromethyl group in “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” imparts unique electronic properties, making it distinct from similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4/c1-21-12-16(15-7-2-3-8-17(15)31-21)18(20(30)27(21)9-10-28)19(29)26-14-6-4-5-13(11-14)22(23,24)25/h2-8,11,16,18,28H,9-10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTPZOLEBREZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1CCO)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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